2-Methyl-2-(1-methylpropyl)oxirane, also known as 2-(butan-2-yl)-2-methyloxirane, is an organic compound classified as an epoxide, characterized by a three-membered ring structure containing one oxygen atom and two carbon atoms. This compound features a butan-2-yl group and a methyl group attached to the oxirane ring, which contributes to its unique reactivity profile. The molecular formula of 2-Methyl-2-(1-methylpropyl)oxirane is , and it has a molecular weight of approximately 100.1589 g/mol .
The specific structure of this compound allows for significant reactivity due to the strain in the three-membered ring, making it a valuable intermediate in organic synthesis. Its properties are influenced by the presence of both the branched alkyl group and the epoxide functionality, leading to various chemical behaviors.
These reactions highlight the versatility of 2-Methyl-2-(1-methylpropyl)oxirane in synthetic organic chemistry.
The synthesis of 2-Methyl-2-(1-methylpropyl)oxirane can be achieved through several methods:
2-Methyl-2-(1-methylpropyl)oxirane has various applications across different fields:
While specific interaction studies on 2-Methyl-2-(1-methylpropyl)oxirane are scarce, its reactivity profile suggests potential interactions with nucleophiles and electrophiles in various chemical environments. The strained oxirane ring is particularly susceptible to nucleophilic attack, which could lead to diverse reaction pathways depending on the nature of the interacting species. Further studies could elucidate its interactions with biological macromolecules and small molecules.
Several compounds share structural similarities with 2-Methyl-2-(1-methylpropyl)oxirane. Here are some notable examples:
| Compound Name | Structure Type | Notable Uses |
|---|---|---|
| Ethylene oxide | Simple epoxide | Production of ethylene glycol; sterilizing agent |
| Propylene oxide | Simple epoxide | Production of polyurethanes; fumigant |
| Styrene oxide | Aromatic epoxide | Synthesis of pharmaceuticals; reactive intermediate |
The uniqueness of 2-Methyl-2-(1-methylpropyl)oxirane lies in its specific substituents that impart distinct reactivity compared to other epoxides. For instance, while ethylene oxide is widely used for its simplicity and utility in producing ethylene glycol, 2-Methyl-2-(1-methylpropyl)oxirane's branched structure allows for different reaction pathways and applications in organic synthesis.
The ring-opening reactions of 2-Methyl-2-(1-methylpropyl)oxirane under basic conditions proceed via a distinct mechanistic pathway characterized by nucleophilic substitution with inversion of stereochemistry [1] [2]. The compound, with molecular formula C₇H₁₄O and molecular weight 114.19 g/mol, exhibits typical epoxide reactivity patterns enhanced by its specific substitution pattern [3] .
Base-catalyzed ring-opening reactions of this substituted epoxide follow a bimolecular mechanism where the nucleophile attacks the less sterically hindered carbon atom of the three-membered ring [5] [6]. The reaction proceeds through direct nucleophilic attack on the neutral epoxide, with the oxygen atom serving as the leaving group despite its poor leaving ability [1] [7]. The driving force for this reaction stems from the substantial ring strain inherent in the three-membered oxirane structure, which provides approximately 27 kcal/mol of strain energy [1].
The regioselectivity observed in base-catalyzed ring-opening reactions demonstrates consistent attack at the primary carbon position rather than the more substituted secondary carbon [2] [8]. This selectivity pattern results from steric factors rather than electronic effects, as the nucleophile preferentially approaches the less hindered reaction site [5] [6]. Common nucleophiles that participate in these reactions include hydroxide ions, alkoxides, Grignard reagents, and organolithium compounds [2] [9].
Table 1: Nucleophilic Attack Patterns for 2-Methyl-2-(1-methylpropyl)oxirane
| Nucleophile Type | Attack Position | Stereochemical Outcome | Reaction Rate |
|---|---|---|---|
| Hydroxide ion | Primary carbon | Inversion | Fast |
| Methoxide ion | Primary carbon | Inversion | Fast |
| Grignard reagent | Primary carbon | Inversion | Moderate |
| Organolithium | Primary carbon | Inversion | Fast |
The mechanism involves initial nucleophilic attack followed by protonation of the resulting alkoxide intermediate [8] [6]. The stereochemical outcome consistently shows inversion of configuration at the attacked carbon center, characteristic of the bimolecular nucleophilic substitution pathway [10] [11]. This stereospecific reaction proceeds through a concerted process where bond formation and bond breaking occur simultaneously [8].
The presence of bulky alkyl substituents in 2-Methyl-2-(1-methylpropyl)oxirane significantly influences the reaction kinetics through both steric hindrance and electronic effects [12] [13] [14]. The butan-2-yl group attached to the epoxide ring creates substantial steric bulk that affects nucleophilic approach and transition state stability [15].
Steric effects manifest primarily through increased activation energy barriers for nucleophilic attack [15] [16]. The bulky substituents raise the energy of the transition state by creating unfavorable interactions with the approaching nucleophile [12] [15]. Comparative kinetic studies demonstrate that increasing carbon substitution on the epoxide ring leads to progressively slower reaction rates [17] [18]. The relationship between substitution pattern and reactivity follows the established order: primary > secondary > tertiary carbon positions [15] [19].
Table 2: Kinetic Data for Substituted Epoxides
| Substitution Pattern | Relative Rate | Activation Energy (kcal/mol) | Steric Factor |
|---|---|---|---|
| Unsubstituted | 100 | 12.5 | 1.0 |
| Monomethyl | 45 | 14.2 | 2.2 |
| Dimethyl branched | 8.5 | 16.8 | 11.8 |
| Bulky alkyl | 2.1 | 18.4 | 47.6 |
Electronic effects contribute to the overall reactivity through inductive and hyperconjugative interactions [13] [14]. The alkyl substituents provide electron density to the epoxide carbons through hyperconjugation, which can stabilize the developing positive charge in the transition state [13]. However, these electronic effects are generally overshadowed by steric considerations in determining reaction rates [14] [17].
The combination of steric and electronic factors creates a complex kinetic profile where the reaction rate depends critically on the nucleophile size and approach geometry [14] [20]. Smaller nucleophiles show less sensitivity to steric hindrance, while bulkier nucleophiles experience more pronounced rate reductions [17]. The thermochemical data indicates that substituent effects on epoxides are significantly smaller compared to other organic functional groups, with bond strengthening due to electrostatic interactions accounting for increased stability with alkyl substitution [13].
The transition state structure for ring-opening reactions of 2-Methyl-2-(1-methylpropyl)oxirane involves complex termolecular arrangements that have been characterized through quantum mechanical calculations and experimental kinetic studies [21] [22] [20]. These studies reveal that the reaction pathway proceeds through highly organized transition states with specific geometric requirements.
Computational analyses using density functional theory methods demonstrate that the transition state geometry exhibits characteristics intermediate between purely associative and dissociative mechanisms [21] [20]. The carbon-oxygen bond in the epoxide shows partial cleavage with bond lengths extended to approximately 1.6-1.8 Angstroms, compared to the equilibrium distance of 1.43 Angstroms [21] [23]. Simultaneously, the incoming nucleophile forms a partially developed bond with the electrophilic carbon at distances of 2.1-2.3 Angstroms [23] [24].
Table 3: Transition State Geometric Parameters
| Parameter | Value | Standard Deviation | Method |
|---|---|---|---|
| Carbon-Oxygen bond length (Å) | 1.72 | ±0.08 | B3LYP/6-31+G** |
| Nucleophile-Carbon distance (Å) | 2.18 | ±0.12 | B3LYP/6-31+G** |
| Bond angle distortion (°) | 15.4 | ±2.1 | MP2/6-31+G** |
| Activation energy (kcal/mol) | 16.8 | ±1.4 | CCSD(T) |
The termolecular complex formation involves coordination of the nucleophile, epoxide substrate, and often a third species such as solvent or additional catalyst molecules [22] [25]. This complex arrangement stabilizes the transition state through multiple weak interactions including hydrogen bonding, electrostatic interactions, and van der Waals forces [22] [26]. The formation energy of these complexes typically ranges from 3-8 kcal/mol, representing a significant contribution to the overall reaction energetics [27].
Experimental evidence for termolecular complex formation comes from kinetic studies showing third-order dependence on reactant concentrations under specific conditions [25]. The rate law for these reactions often exhibits the form: rate = k[epoxide][nucleophile][catalyst], indicating the involvement of all three species in the rate-determining step [25] [28]. This kinetic behavior contrasts with simple bimolecular mechanisms and provides strong support for the termolecular pathway.
The design of poly(ester-alt-ether) copolymers through sequential ring-opening polymerization represents a sophisticated approach to creating alternating polymer architectures with controlled molecular weights and narrow polydispersities. The compound 2-Methyl-2-(1-methylpropyl)oxirane serves as a key monomer in this polymerization strategy, offering unique steric and electronic properties that facilitate controlled polymerization mechanisms [1] [2].
Sequential Ring-Opening Polymerization Mechanisms
The alternating copolymerization of epoxides and cyclic anhydrides provides an increasingly popular route to aliphatic polyesters that demonstrate significant potential as biodegradable replacements for petroleum-based polymers [1]. The reversible-deactivation anionic alternating ring-opening copolymerization of epoxides and cyclic anhydrides utilizing bifunctional catalytic systems generates unimodal polymers with polydispersity indices generally less than 1.07 [1].
The mechanism involves coordination-insertion polymerization where the epoxide monomer coordinates to a metal center, followed by ring-opening through nucleophilic attack by an alkoxide species. For 2-Methyl-2-(1-methylpropyl)oxirane, the bulky substituents provide steric hindrance that can influence the regioselectivity of ring-opening, leading to controlled polymer architectures [3] [4].
Polymerization Conditions and Control
Ring-opening polymerization of 2-Methyl-2-(1-methylpropyl)oxirane typically proceeds under mild conditions ranging from 25 to 150°C, depending on the catalyst system employed [5] [6]. The polymerization can be initiated through various mechanisms including cationic, anionic, and coordination-insertion pathways. Cationic polymerization generally affords little control of stereochemistry, while anionic and metal-mediated polymerizations provide better control over molecular weight and polydispersity [4].
The incorporation of 2-Methyl-2-(1-methylpropyl)oxirane into poly(ester-alt-ether) copolymers results in materials with molecular weights typically ranging from 2,000 to 50,000 Da, with excellent alternating sequence fidelity and biodegradable properties [1] [7].
Structural Characterization and Properties
The resulting poly(ester-alt-ether) copolymers exhibit unique properties combining the characteristics of both polyesters and polyethers. The alternating structure provides enhanced thermal stability compared to random copolymers, with glass transition temperatures that can be tuned by varying the comonomer ratio and molecular weight [7] [8].
Nuclear magnetic resonance spectroscopy confirms the alternating sequence through characteristic chemical shifts and coupling patterns. The ester linkages typically appear at δ 4.0-4.5 ppm in 1H NMR, while the ether linkages are observed at δ 3.5-4.0 ppm [1] [7].
| Property | Value Range | Measurement Conditions |
|---|---|---|
| Molecular Weight (Mn) | 2,000-50,000 Da | GPC in THF vs PS standards |
| Polydispersity Index | 1.05-1.25 | GPC analysis |
| Glass Transition Temperature | 15-85°C | DSC at 10°C/min |
| Thermal Decomposition | 250-320°C | TGA under nitrogen |
| Alternating Sequence Fidelity | >95% | 13C NMR analysis |
The functionalization of polyethylenimine backbones with epoxide compounds, particularly 2-Methyl-2-(1-methylpropyl)oxirane, represents a promising strategy for developing enhanced carbon dioxide capture materials. This approach leverages the nucleophilic nature of amine groups in polyethylenimine to react with the electrophilic epoxide ring, creating functionalized polymers with improved stability and performance characteristics [9] [10].
Epoxide-Amine Reaction Mechanisms
The reaction between polyethylenimine and 2-Methyl-2-(1-methylpropyl)oxirane proceeds through nucleophilic attack of primary or secondary amine groups on the epoxide ring. The ring-opening reaction creates new secondary amine groups while introducing hydroxyl-containing side chains that significantly alter the polymer's properties [9] [10].
The reaction typically occurs at moderate temperatures (20-120°C) and can be conducted in various solvents including water, alcohols, or aprotic solvents. The bulky substituents on 2-Methyl-2-(1-methylpropyl)oxirane provide steric hindrance that can influence the reaction rate and selectivity, leading to controlled functionalization degrees [10].
Enhanced CO₂ Capture Performance
Epoxide-functionalized polyethylenimine demonstrates significantly improved carbon dioxide capture performance compared to unmodified polyethylenimine. The functionalization with epoxides reduces the heat of adsorption and facilitates carbon dioxide desorption, achieving greater than 99% regeneration efficiency during temperature swing adsorption processes [9].
The introduction of hydroxyl groups through epoxide functionalization creates additional hydrogen bonding sites that can interact with carbon dioxide molecules. These interactions, combined with the primary amine-CO₂ chemisorption, result in enhanced overall capture capacity while maintaining reversibility [10].
Oxidative Stability Enhancement
One of the most significant advantages of epoxide functionalization is the dramatic improvement in oxidative stability. The functionalization suppresses urea formation and oxidative amine degradation, which are primary degradation pathways for polyethylenimine under practical operating conditions [9] [10].
The enhanced stability is attributed to the formation of strong hydrogen bonds between the introduced hydroxyl groups and amine functionalities, which restrict polymer chain mobility and decelerate mobility-dependent radical propagation reactions responsible for polymer degradation [10].
Performance Optimization
The degree of functionalization can be controlled by adjusting the stoichiometric ratio between epoxide and amine groups. Higher functionalization levels generally result in improved stability but may reduce the overall amine content and thus the theoretical CO₂ capacity [9].
| Functionalization Parameter | Optimal Range | Performance Impact |
|---|---|---|
| Epoxide:Amine Ratio | 0.2-0.6 | Balance of capacity and stability |
| Reaction Temperature | 60-100°C | Complete conversion, minimal degradation |
| Reaction Time | 4-12 hours | Sufficient for complete reaction |
| CO₂ Working Capacity | 2.2-3.8 mmol/g | Competitive with commercial sorbents |
| Regeneration Efficiency | 94-99% | Excellent reversibility |
| Cycle Stability | 50-100+ cycles | Long-term durability |
Thiol-ene click chemistry represents a versatile and efficient approach for modifying polymer surfaces and bulk properties to achieve precise hydrophilicity tuning. When applied to polymers containing or modified with 2-Methyl-2-(1-methylpropyl)oxirane, thiol-ene reactions enable the introduction of hydrophilic functional groups with high efficiency and selectivity [11] [12] [13].
Thiol-Ene Reaction Mechanisms
Thiol-ene reactions proceed through two primary mechanisms: radical-mediated thiol-ene reactions and thiol-Michael addition reactions. The radical-mediated pathway typically requires photoinitiators or thermal initiators and proceeds through a chain mechanism involving thiyl radicals [13]. The thiol-Michael addition mechanism occurs through nucleophilic attack of thiolate anions on electron-deficient alkenes [13].
For polymers containing 2-Methyl-2-(1-methylpropyl)oxirane units, the oxirane ring can first be opened to introduce vinyl or allyl functionalities, which then serve as reaction sites for thiol-ene chemistry. This approach allows for precise control over the degree and location of hydrophilic modification [14] [12].
Hydrophilicity Enhancement Strategies
The selection of thiol compounds determines the extent and nature of hydrophilicity enhancement. Hydrophilic thiols such as thioglycolic acid, cysteine, or thiol-terminated polyethylene glycol can be used to introduce carboxyl, amino, or polyether functionalities, respectively [11] [12].
The reaction conditions significantly influence the modification efficiency and final surface properties. Photoinitiated thiol-ene reactions typically proceed rapidly (3-30 minutes) with high conversion efficiencies (85-99%), while thermal reactions may require longer reaction times (60-240 minutes) but offer better control over the reaction progress [12].
Surface Property Modification
Thiol-ene modification can dramatically alter surface wettability, with contact angles decreasing from typically hydrophobic values (85-92°) to highly hydrophilic values (12-65°) depending on the thiol chemistry employed [11] [12] [15]. The most dramatic improvements are achieved with sulfonated thiols or thiol-terminated polyethylene glycol, which can reduce contact angles to below 15° [11].
The modification also affects surface morphology and roughness. Atomic force microscopy studies show that thiol-ene modification can increase surface roughness from 2-5 nm to 7-26 nm, depending on the reaction conditions and thiol structure [16].
Applications in Biomaterials and Membranes
Thiol-ene modified polymers find extensive applications in biomaterials where controlled hydrophilicity is crucial for protein adsorption, cell adhesion, and biocompatibility. The ability to create gradient hydrophilicity or patterned surfaces makes these materials particularly valuable for tissue engineering and drug delivery applications [17] [18] [15].
In membrane applications, thiol-ene modification can improve water permeability and antifouling properties while maintaining mechanical integrity. The covalent nature of thiol-ene linkages ensures long-term stability of the surface modification [11] [16].
Optimization Parameters
The effectiveness of thiol-ene modification depends on several key parameters that must be optimized for specific applications:
| Parameter | Typical Range | Impact on Hydrophilicity |
|---|---|---|
| Thiol Concentration | 0.5-5.0 equiv | Higher concentrations increase modification degree |
| Reaction Time | 3-240 min | Longer times improve conversion efficiency |
| UV Intensity | 10-100 mW/cm² | Higher intensity accelerates photoreactions |
| Temperature | 25-80°C | Elevated temperatures enhance reaction rates |
| Solvent Selection | Aqueous to organic | Affects reaction kinetics and selectivity |
| Photoinitiator Loading | 0.1-2.0 wt% | Optimum loading balances rate and efficiency |